molecular formula C24H26N2O3S2 B7711515 N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B7711515
M. Wt: 454.6 g/mol
InChI Key: WWXNBYFGIULFIB-UHFFFAOYSA-N
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Description

N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenylsulfanyl group and a propan-2-ylsulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the phenylsulfanyl and propan-2-ylsulfamoyl intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The phenylsulfanyl and sulfonamide groups play crucial roles in binding to proteins and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-yl)phenyl]propanamide
  • N-(2-phenylsulfanylphenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide

Uniqueness

N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-18(2)26-31(28,29)21-15-12-19(13-16-21)14-17-24(27)25-22-10-6-7-11-23(22)30-20-8-4-3-5-9-20/h3-13,15-16,18,26H,14,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXNBYFGIULFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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